Magnesium sulfite hexahydrate

Flue Gas Desulfurization Magnesium Oxide Scrubbing Hydrate Phase Transition

Magnesium sulfite hexahydrate (MgSO3·6H2O, CAS 13446-29-2) is the fully hydrated magnesium salt of sulfurous acid, crystallizing as white hexagonal crystals (space group R3) with a measured density of 1.725 g/cm³. It is the most common and thermodynamically stable hydrated form of magnesium sulfite at ambient temperatures below 40°C, above which it dehydrates to the trihydrate (MgSO3·3H2O).

Molecular Formula H12MgO9S
Molecular Weight 212.46 g/mol
CAS No. 13446-29-2
Cat. No. B12706866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium sulfite hexahydrate
CAS13446-29-2
Molecular FormulaH12MgO9S
Molecular Weight212.46 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[O-]S(=O)[O-].[Mg+2]
InChIInChI=1S/Mg.H2O3S.6H2O/c;1-4(2)3;;;;;;/h;(H2,1,2,3);6*1H2/q+2;;;;;;;/p-2
InChIKeyKLIKMSKEFPRHEE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Sulfite Hexahydrate (CAS 13446-29-2) – Technical Baseline for Industrial Procurement and Research Selection


Magnesium sulfite hexahydrate (MgSO3·6H2O, CAS 13446-29-2) is the fully hydrated magnesium salt of sulfurous acid, crystallizing as white hexagonal crystals (space group R3) with a measured density of 1.725 g/cm³ [1]. It is the most common and thermodynamically stable hydrated form of magnesium sulfite at ambient temperatures below 40°C, above which it dehydrates to the trihydrate (MgSO3·3H2O) [2]. The compound is produced industrially by reacting magnesium hydroxide slurry with SO2 gas at temperatures kept below 40°C to ensure hexahydrate precipitation, and it finds application in flue gas desulfurization, wood pulping, TNT purification, and as a fertilizer slow-release agent .

Why Magnesium Sulfite Hexahydrate Cannot Be Generically Substituted by Other Sulfite Salts or Hydrate Forms


Generic substitution among sulfite salts or hydrate forms is precluded by three fundamental and quantifiable differences. First, the hexahydrate and trihydrate forms of magnesium sulfite exhibit opposite solubility–temperature relationships and differ in precipitation kinetics by approximately an order of magnitude, meaning that uncontrolled phase transitions directly impact process yield and equipment operability [1]. Second, in catalytic oxidation systems central to flue gas desulfurization byproduct recovery, magnesium sulfite responds selectively to Co²⁺ catalysis, whereas calcium sulfite—the most common industrial alternative—responds exclusively to Mn²⁺; switching sulfite salts without redesigning the catalyst system leads to suboptimal oxidation rates [2]. Third, in specialized applications such as crude TNT purification, magnesium sulfite hexahydrate delivers simultaneously higher yield, higher quality, and lower cost than the conventional sodium sulfite (sellite) process, with the additional advantage of magnesium recovery and recycle from wastewater [3]. These orthogonal differentiation dimensions make direct drop-in substitution technically unsound.

Quantitative Evidence Guide: Magnesium Sulfite Hexahydrate (CAS 13446-29-2) — Comparator-Based Differentiation for Scientific and Procurement Decisions


Hydrate Phase Stability and Precipitation Kinetics: Hexahydrate (MgSO3·6H2O) vs. Trihydrate (MgSO3·3H2O)

Magnesium sulfite hexahydrate is the thermodynamically stable solid phase below 40–42°C; above this temperature, the trihydrate becomes the stable equilibrium phase [1][2]. Critically, the hexahydrate can persist as a metastable solid at temperatures significantly higher than the transition temperature because its nucleation and crystal growth rates are approximately 10-fold faster than those of the trihydrate—precipitation occurs in tens of minutes for the hexahydrate versus hundreds of minutes for the trihydrate, with full equilibrium attainment for the trihydrate requiring thousands of minutes [2]. US Patent 3,655,338A explicitly leverages this temperature-controlled phase conversion, specifying heating of hexahydrate slurries above 40°C (preferably 50–80°C) to convert magnesium sulfite hexahydrate to the trihydrate form prior to centrifugal separation, enabling a residual wet solids cake with less than 5% moisture by weight and an aqueous phase containing less than 1% residual solids [3].

Flue Gas Desulfurization Magnesium Oxide Scrubbing Hydrate Phase Transition

Aqueous Solubility and Temperature Dependence: Hexahydrate vs. Trihydrate — Opposite Trends Govern Solution Chemistry and Scaling Risk

The aqueous solubility of magnesium sulfite hexahydrate at 25°C is 0.646 g/100g H2O and increases with rising temperature, whereas the trihydrate (the equilibrium solid phase above 40°C) exhibits a solubility of only 0.615 g/100g at 98°C, displaying an inverse temperature dependence [1]. At 0°C, the hexahydrate solubility is even lower at 0.338 g/100g, representing a 1.9-fold increase from 0°C to 25°C . The solid phase in equilibrium with solution is exclusively MgSO3·6H2O at 0°C and 25°C, but converts to MgSO3·3H2O at 98°C . Because the trihydrate is less soluble at the elevated process temperatures (65–80°C) typical of absorption systems, uncontrolled phase transition from the metastable hexahydrate to the trihydrate causes increased precipitation, equipment scaling, and irreversible chemical loss [2]. Magnesium sulfate present in solution increases the solubility of the sulfite, an effect that must be accounted for in mixed-electrolyte process streams [1].

Solubility Thermodynamics Magnesium Sulfite Hydrates Absorption Process Design

Catalytic Oxidation Rate and Transition-Metal Selectivity: Magnesium Sulfite vs. Calcium Sulfite in Wet Flue Gas Desulfurization

In a systematic comparison of the oxidation rates of four sulfites—sodium sulfite, ammonium sulfite, magnesium sulfite, and calcium sulfite—under identical reaction conditions (45°C, pH 7, 0.21 atm O2 partial pressure, air flow 60 L/h, 860 rpm stirring), the uncatalyzed oxidation rate of magnesium sulfite was more than 60% higher than that of calcium sulfite [1]. Critically, the four sulfites exhibited differential sensitivity to transition metal catalysts: magnesium sulfite oxidation was considerably sensitive to Co²⁺ (as were sodium and ammonium sulfite), whereas calcium sulfite oxidation was sensitive exclusively to Mn²⁺ and unresponsive to Co²⁺ [1]. The position-occupying hypothesis attributes this selectivity to the facile substitution of Mg²⁺ on the sulfite surface by Co²⁺ due to their similar ionic potentials and outermost electron configurations, forming a reactive intermediate that is oxidized to sulfate with Co²⁺ release, whereas Ca²⁺ is substituted only by Mn²⁺ [1]. In a separate study using Co-MOF-74 as a heterogeneous catalyst, the magnesium sulfite oxidation rate was >2.6 times higher than that achieved with previously reported cobalt-based catalysts, with no attenuation of catalytic activity after three reuse cycles [2].

Wet Flue Gas Desulfurization Catalytic Sulfite Oxidation Transition Metal Catalysis

Thermal Oxidation Resistance in Air: Magnesium Sulfite vs. Strontium and Barium Sulfites

Thermogravimetric (TG) and differential thermal analysis (DTA) of magnesium sulfite, strontium sulfite, and barium sulfite under both argon and air atmospheres revealed a structurally determined oxidation resistance unique to the magnesium salt: 'The oxidation of magnesium sulfite in air does not occur,' whereas strontium and barium sulfites undergo oxidation under identical thermal conditions [1]. Spectroscopic analysis attributed this difference to the S–O bonding state of the SO3²⁻ anion: in magnesium sulfite, the sulfite ion is coordinated to the metal through the sulfur atom, whereas in strontium and barium sulfites, coordination occurs through oxygen atoms, a structural difference that makes the latter two susceptible to air oxidation at elevated temperatures [1]. This finding is particularly significant because it appears to contradict the frequently cited observation that magnesium sulfite 'gradually oxidizes to sulfate on exposure to air' at ambient conditions [2]; the resolution lies in the temperature regime—room-temperature slow oxidation versus thermal stability at elevated temperatures relevant to calcination and byproduct regeneration processes.

Thermal Stability Alkaline-Earth Sulfites Oxidation Resistance

Crude TNT Purification Performance: Magnesium Sulfite Hexahydrate vs. Sodium Sulfite (Sellite Process) and Ammonium Sulfite

In comparative purification trials of crude 2,4,6-trinitrotoluene (TNT), magnesium sulfite hexahydrate outperformed both the conventional sodium sulfite 'sellite' process and an ammonium sulfite alternative. Published results state that 'the magnesium process easily gave an acceptable product in better yield, of higher quality, and at lower estimated cost' compared with the sellite process [1]. The ammonium sulfite process produced TNT with unacceptably low set points and yielded an acceptable product only under narrow, specific reaction conditions [1]. Magnesium values were recovered from wastewater by calcination and recycled to the process, providing an economic and environmental advantage not available with the sodium-based process [1]. Independent laboratory studies at the Defense Technical Information Center confirmed that the magnesium sulfite hexahydrate purification process produces acceptable TNT, that the resulting red water can be easily concentrated, and that the magnesium sulfite hexahydrate can be recovered for recycling into the purification system [2]. A related patent further demonstrates that crude TNT heated with an aqueous mixture of magnesium sulfite and magnesium bisulfite is recovered in high yield and purity, with spent solution furnaced to recover MgO for reuse [3].

TNT Purification Explosives Manufacturing Sulfite Washing Chemistry

Priority Application Scenarios for Magnesium Sulfite Hexahydrate (CAS 13446-29-2) Based on Verified Differentiation Evidence


Magnesium-Based Wet Flue Gas Desulfurization (WFGD) Byproduct Oxidation with Co²⁺-Catalyzed System Design

In wet magnesia desulfurization plants, the byproduct magnesium sulfite slurry must be oxidized to magnesium sulfate for disposal or reuse. The evidence shows that magnesium sulfite's uncatalyzed oxidation rate is >60% higher than that of calcium sulfite, and that Co²⁺—not Mn²⁺—is the effective catalyst for magnesium sulfite oxidation [1]. Process engineers specifying the hexahydrate for WFGD must design the catalyst dosing system around cobalt-based catalysts (e.g., Co-MOF-74, which delivers >2.6× rate enhancement with no activity loss over three cycles [2]), rather than adopting the manganese-based systems proven for calcium sulfite. The hydrate form also matters: because hexahydrate nucleation and crystal growth are ~10-fold faster than trihydrate, uncontrolled temperature excursions above 40°C in the scrubber loop will trigger phase conversion to the less soluble trihydrate, causing scaling and plugging [3].

Magnesium Bisulfite Wood Pulping — SO2 Recovery Absorption Column Design and Hydrate Phase Control

In the magnesium bisulfite pulping process, SO2 recovery from liquor burning waste gas is accomplished by absorption into a Mg(OH)2 washing solution at ~65°C and pH 7.8–4.7. At these temperatures, the stable equilibrium solid is the trihydrate, but the metastable hexahydrate precipitates first due to its faster nucleation kinetics [1]. Because the trihydrate has lower solubility than the hexahydrate at process temperature, uncontrolled transition causes precipitation in absorption columns, mechanical abrasion, incrustations, and chemical loss [2]. The verified solubility data—hexahydrate 0.646 g/100g at 25°C with positive temperature coefficient versus trihydrate 0.615 g/100g at 98°C with negative coefficient [3]—enable accurate modeling of the absorption–precipitation balance. Procurement of phase-pure hexahydrate with specified particle size distribution, combined with process temperature control below the 40–42°C transition point or deliberate seeding with trihydrate, allows operators to manage the phase transition and minimize solids-related downtime.

Military-Grade Crude TNT Purification with Integrated Magnesium Recycle Loop

For defense-grade TNT manufacturing, magnesium sulfite hexahydrate offers a quantitatively superior purification route compared to the conventional sodium sulfite (sellite) process. Comparative laboratory testing established that the magnesium process produces TNT in better yield, higher quality, and at lower estimated cost, while enabling recovery of magnesium values from the red water waste stream by calcination and recycle to the purification system [1][2]. The ammonium sulfite alternative was eliminated from consideration due to unacceptably low TNT set points [1]. A process patent confirms that heating crude TNT with an aqueous magnesium sulfite–bisulfite mixture yields high-purity TNT, with the spent solution furnaced to regenerate MgO for closed-loop reuse [3]. This scenario directly addresses procurement decisions for explosives manufacturers: selecting magnesium sulfite hexahydrate over sodium sulfite eliminates the chemical waste disposal burden of the sellite process and reduces net raw material cost through magnesium recycle.

Thermal Processing of Magnesium Sulfite Solids for MgO Regeneration in Air Atmosphere

Regeneration of magnesium oxide from sulfite byproducts via calcination is a critical step in closed-loop Mg-based scrubbing and pulping processes. The evidence that 'the oxidation of magnesium sulfite in air does not occur' under thermal treatment conditions [1]—in contrast to strontium and barium sulfites, which oxidize readily—indicates that magnesium sulfite hexahydrate can be thermally processed in air without premature conversion to sulfate. This property, attributed to the unique S-coordinated bonding mode of the sulfite ion in the magnesium salt [1], preserves the sulfite moiety during heating and allows controlled decomposition: hexahydrate loses all water at 200°C and decomposes at ~210–215°C via the reaction 5MgSO3 → 2MgSO4 + 3MgO + 2SO2 + S [2]. The ability to calcine in air rather than under inert atmosphere simplifies furnace design, reduces operating cost, and provides predictable MgO yields—a direct consequence of the hexahydrate's verified thermal oxidation resistance that informs equipment specification and procurement.

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